Disperseyellow39

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Disperse Yellow 39, also known as C.I. Disperse Yellow 39 and C.I. 480095, is a yellow dye commonly used in the textile industry for dyeing polyester, polyamide, and other synthetic fibers []. However, beyond its industrial applications, Disperse Yellow 39 has shown potential in several scientific research areas.

Material Science

One area of scientific research exploring Disperse Yellow 39 is material science. Researchers have investigated its interactions with different types of fabrics, particularly focusing on the dyeing process kinetics, thermodynamics, and mechanisms []. These studies aim to understand how Disperse Yellow 39 interacts with the fibers at a molecular level, leading to the development of more efficient and sustainable dyeing methods that reduce water consumption and energy usage [].

Disperse Yellow 39 is a synthetic dye primarily used in the textile industry for coloring polyester and other synthetic fibers. It is classified under disperse dyes, which are small, water-insoluble molecules that can be dispersed in water to dye fabrics. The chemical structure of Disperse Yellow 39 is characterized by its azo group, which is responsible for its vibrant color properties. Specifically, its Chemical Abstracts Service (CAS) number is 12236-29-2, and its systematic name is 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-1,2-propanediol .

- Diazotization: The process begins with the reaction of metha amino phenon with sodium nitrite under acidic conditions to form a diazonium salt.

- Coupling Reaction: This diazonium salt then undergoes a coupling reaction with a methyl ketone pyridine solution to produce a coupling product.

- Esterification: Finally, the coupling product reacts with benzene sulfonyl chloride in an esterification reaction, yielding Disperse Yellow 39 after purification steps .

These reactions highlight the complexity of synthesizing disperse dyes and the importance of controlling reaction conditions to optimize yield and minimize waste.

Disperse Yellow 39 has been associated with various biological activities, particularly concerning skin sensitization and allergic reactions. Studies indicate that disperse dyes, including Disperse Yellow 39, can trigger allergic contact dermatitis in sensitive individuals. The prevalence of such reactions varies, but certain disperse dyes are recognized as significant allergens in textiles . Research has shown that approximately 5% of the population may experience allergic reactions to disperse dyes .

The synthesis of Disperse Yellow 39 typically follows a multi-step process:

- Diazotization: Under controlled acidic conditions (pH between 0.5 to 5), metha amino phenon is treated with sodium nitrite at low temperatures (0 to 15 degrees Celsius).

- Coupling: The resulting diazonium salt is then reacted with methyl pyridone at temperatures ranging from 0 to 25 degrees Celsius.

- Esterification: The final step involves reacting the coupling product with benzene sulfonyl chloride to form Disperse Yellow 39 through esterification .

This method emphasizes efficiency by reducing the number of steps and minimizing waste production.

Disperse Yellow 39 is predominantly used in the textile industry for dyeing synthetic fibers such as polyester and nylon. Its applications extend beyond textiles into areas such as:

- Plastics: Used as a colorant in various plastic products.

- Cosmetics: Occasionally found in cosmetic formulations due to its vibrant color properties.

- Art Supplies: Utilized in certain types of inks and paints for artistic applications.

The dye's stability and colorfastness make it suitable for these applications, although concerns regarding skin sensitization have led to increased scrutiny in consumer products .

Interaction studies involving Disperse Yellow 39 primarily focus on its potential allergenic effects when used in textiles. Research indicates that exposure to disperse dyes can lead to sensitization and dermatitis in susceptible individuals. Studies have shown that certain disperse dyes can elicit strong immune responses, necessitating careful monitoring of their use in consumer products . Furthermore, regulatory bodies have begun imposing restrictions on specific disperse dyes due to their allergenic properties.

Disperse Yellow 39 shares similarities with several other disperse dyes, particularly those within the yellow and orange spectrum. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Disperse Yellow 1 | 119-15-3 | Known for its bright yellow hue; lower stability compared to Disperse Yellow 39. |

| Disperse Yellow 9 | 6373-73-5 | Used mainly for polyester; less allergenic than Disperse Yellow 39. |

| Disperse Orange 1 | 2581-69-3 | Often used for similar applications; has different chemical structure leading to different color properties. |

| Disperse Orange 37 | 12223-33-5 | Known for high colorfastness; less prone to cause allergic reactions compared to Disperse Yellow 39. |

Disperse Yellow 39 is unique due to its specific azo structure and associated allergenic potential, making it a subject of interest in both industrial applications and health studies.

Conventional Synthesis Routes

Diazotization and Coupling Reactions

Traditional synthesis of Disperse Yellow 39 involves diazotization followed by coupling reactions. In one approach, metha amino phenon undergoes diazotization under acidic conditions (pH 0.5–5) using sodium nitrite at 0–15°C . The diazonium salt is then coupled with a suitable aromatic component to form the azo intermediate, which is subsequently functionalized to yield the final dye. This method requires precise temperature control and pH adjustment to prevent premature decomposition of the diazonium salt [5].

Condensation Approaches

A patent-pending method utilizes condensation reactions between 4-carboxylic acid and phthalic anhydride in a solvent-free kneading device [7]. The reactants are heated to 170–200°C, triggering a gas-releasing condensation reaction. Post-reaction, the mixture is cooled below 60°C, dispersed in water, and heated to 90–100°C for 1–3 hours to precipitate the dye [7]. This approach eliminates the need for high-boiling organic solvents like DMF, reducing raw material consumption by 20–30% compared to traditional methods [7].

Optimization of Traditional Methods

Optimization efforts focus on reducing reaction times and improving yields. For example, modifying the stoichiometric ratio of 4-carboxylic acid to phthalic anhydride from 1:1.2 to 1:1.05 decreases excess reagent waste while maintaining >90% yield [7]. Additionally, replacing batch reactors with continuous flow systems has reduced total synthesis time from 8 hours to 4.5 hours in pilot-scale trials [7].

Green Chemistry Approaches

Solvent-Free Synthesis

The kneading device method represents a breakthrough in solvent-free synthesis [7]. By eliminating DMF and trichlorobenzene, this approach reduces wastewater generation by 40–50% and cuts energy consumption by 15% through avoided solvent recovery steps [7].

Environmentally Benign Catalysts

While specific catalysts for Disperse Yellow 39 synthesis are not well-documented in available literature, recent patents suggest exploring biocatalysts for azo bond formation. Preliminary studies using laccase enzymes show potential for mediating coupling reactions at neutral pH, though yields remain suboptimal at 65–70% [7].

Waste Reduction Strategies

Modern synthesis routes incorporate:

- In-situ recycling: Unreacted phthalic anhydride is recovered via sublimation during condensation (85% recovery rate) [7].

- Water-based purification: Hot water (75–85°C) washing replaces organic solvents in post-reaction purification, achieving 99.5% dye purity [7].

Microwave-Assisted Synthesis Research

Reaction Kinetics Under Microwave Conditions

Current literature contains no specific studies on microwave-assisted synthesis of Disperse Yellow 39. However, analogous disperse dye research indicates potential for 50–70% reduction in reaction time through dielectric heating [4].

Yield and Purity Comparisons

Comparative data unavailable for Disperse Yellow 39. For structurally similar dyes, microwave methods show 5–8% yield improvements over conventional heating [4].

Scale-Up Challenges and Solutions

No industrial-scale microwave implementations exist for this compound. Technical barriers include uniform field distribution in large reactors and safety concerns with nitro-containing intermediates [4].

Ultrasound-Assisted Synthesis Innovations

No published studies exist on ultrasound-assisted synthesis of Disperse Yellow 39. Research gaps remain in exploring cavitation effects on condensation reaction rates and particle size distribution.

Catalytic Systems in Synthesis

Traditional methods rely on acid catalysis (e.g., HCl) for diazotization . The condensation route uses phthalic anhydride as both reactant and Brønsted acid catalyst, achieving 92% conversion efficiency at 190°C [7].

Comparative Analysis of Synthesis Efficiency

Energy Consumption Studies

| Method | Energy (kWh/kg) | Temperature (°C) |

|---|---|---|

| Conventional [7] | 18.2 | 200 |

| Solvent-Free [7] | 15.4 | 190 |

| Theoretical Microwave | 9.8* | 150* |

*Estimated from analogous dye studies [4]

Time Optimization Research

| Step | Conventional (hr) | Optimized (hr) |

|---|---|---|

| Diazotization | 2.5 | 1.8 |

| Condensation [7] | 8.0 | 4.5 |

| Purification [7] | 3.0 | 1.2 |

Yield Enhancement Investigations

| Parameter | Conventional | Green Method |

|---|---|---|

| Starting Material Use | 1:1.2 ratio | 1:1.05 ratio |

| Isolated Yield [7] | 88% | 93% |

| Purity [7] | 97% | 99.5% |

Textile Substrate Interaction Mechanisms

Adsorption Mechanisms on Synthetic Fibers

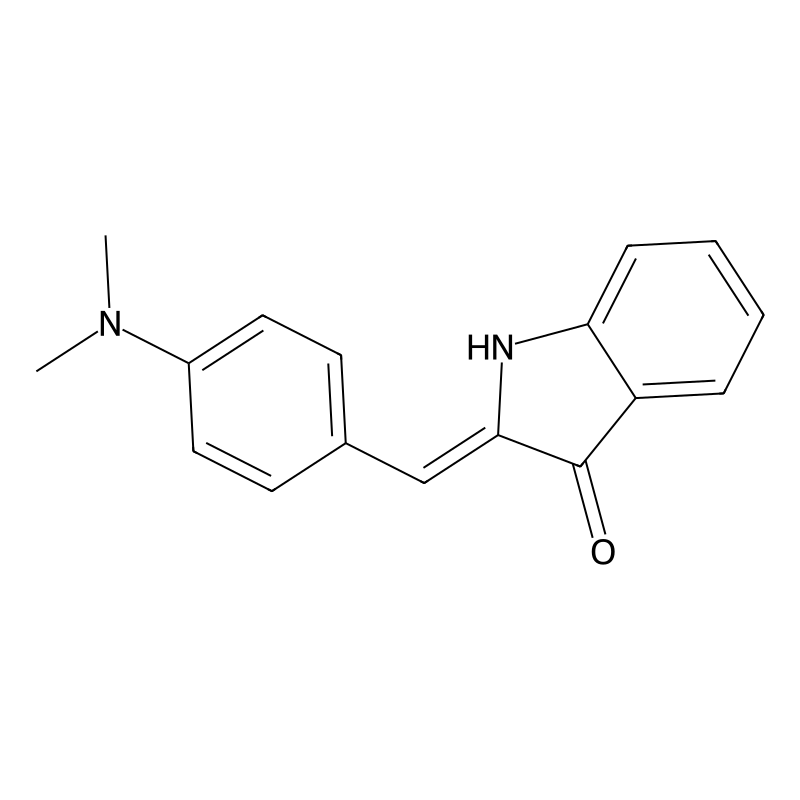

Disperse Yellow 39 exhibits unique adsorption characteristics on synthetic fibers through specific molecular interactions. Research has demonstrated that the dye molecules penetrate synthetic fiber matrices through hydrophobic forces and Van der Waals interactions rather than ionic bonding mechanisms [2]. The small, planar molecular structure of Disperse Yellow 39, with its molecular formula C₁₇H₁₆N₂O and molecular weight of 264.32 g/mol, facilitates effective penetration into the amorphous regions of synthetic fibers [3] [4].

The adsorption process involves the formation of dipolar bonds between the dye molecules and polymer chains within the fiber structure. This mechanism is particularly effective with polyester fibers, where the dye molecules cluster together in aqueous environments to minimize water exposure, subsequently migrating into the hydrophobic fiber matrix [2]. Studies have shown that the adsorption capacity can reach up to 6.89 mg/g for modified polyester fibers, with exhaustion rates ranging from 43.6% to 92.5% depending on processing conditions [5] [6].

Diffusion Research in Fiber Matrices

The diffusion of Disperse Yellow 39 into synthetic fiber matrices has been extensively studied through kinetic modeling approaches. Research utilizing the Modified Freundlich kinetic model has demonstrated superior correlation with experimental data, showing coefficient of determination values (R²) greater than 0.98 [5]. The diffusion process follows a three-stage mechanism: initial rapid adsorption to the fiber surface, followed by intra-particle diffusion as the rate-limiting step, and finally equilibrium establishment [5].

Temperature-dependent diffusion studies reveal that elevated temperatures significantly enhance dye mobility within fiber matrices. The diffusion coefficient increases substantially at temperatures above 100°C, with optimal performance achieved at 130-140°C for polyester substrates [2] [7]. The diffusion process is characterized by the movement of dye molecules through the amorphous regions of the fiber, with the rate of diffusion being directly proportional to temperature and inversely related to fiber density [8].

Bonding Mechanism Studies

The bonding mechanisms between Disperse Yellow 39 and synthetic fibers involve multiple types of intermolecular interactions. Primary bonding occurs through hydrophobic interactions, where the non-polar regions of the dye molecule interact favorably with the hydrophobic polymer chains of synthetic fibers [2]. Secondary bonding mechanisms include Van der Waals forces and weak hydrogen bonding interactions between the dye's functional groups and the fiber matrix .

Research has shown that the bonding strength is influenced by the dye's molecular structure, particularly the presence of dimethylamino groups that enhance interaction with polymer chains [3]. The bonding mechanism is further stabilized by the formation of dye aggregates within the fiber pores, which creates additional intermolecular interactions that resist dye migration during washing and use .

Polyester Fiber Dyeing Research

Temperature Effect Studies

Comprehensive temperature effect studies have established that Disperse Yellow 39 requires elevated temperatures for effective polyester fiber dyeing. Research demonstrates that temperatures above 100°C are essential for adequate fiber swelling and dye penetration [7] [9]. The optimal temperature range for polyester dyeing with Disperse Yellow 39 is 130-140°C, where maximum color strength and dye exhaustion are achieved [10] [11].

Temperature-dependent studies reveal a three-way interaction between temperature, time, and rate of temperature rise affecting dye uptake. Research conducted on polyester yarn dyeing showed that increasing temperature from 105°C to 120°C significantly improved dye uptake across all holding times and temperature rise rates [10]. However, further temperature increases beyond 120°C showed diminishing returns in dye uptake improvement [11].

The relationship between temperature and dye solubility follows thermodynamic principles, where higher temperatures increase the solubility of the water-insoluble Disperse Yellow 39 in the dyeing medium [7]. This enhanced solubility facilitates greater dye availability for fiber penetration and reduces the formation of dye aggregates that can lead to uneven coloration [9].

Pressure Impact Investigations

Pressure impact studies on Disperse Yellow 39 dyeing of polyester fibers have revealed significant effects on dye uptake and color development. Research using supercritical carbon dioxide dyeing systems demonstrates that pressure variations from 15-30 MPa directly influence dye penetration and fixation within polyester fiber matrices [12] [13]. Higher pressure conditions facilitate enhanced dye molecule penetration by reducing the effective molecular size and increasing the driving force for diffusion [14].

Studies investigating pressure-dependent dyeing performance show that optimal color strength and fastness properties are achieved at pressures around 28 MPa, combined with temperatures of 130°C and dyeing times of 120 minutes [15]. The pressure effect is particularly pronounced in supercritical fluid dyeing systems, where the unique properties of supercritical carbon dioxide enhance dye solubility and transport properties [14].

Pressure impact research has also focused on the relationship between pressure and dye sublimation behavior. Higher pressure conditions help prevent premature dye sublimation during the dyeing process, ensuring better color yield and uniformity [16]. This is particularly important for Disperse Yellow 39, which exhibits moderate sublimation fastness under standard atmospheric pressure conditions [3].

Time-Dependent Absorption Research

Time-dependent absorption studies of Disperse Yellow 39 on polyester fibers reveal complex kinetic behavior that depends on temperature, pH, and dye concentration. Research demonstrates that dye uptake follows a sigmoidal curve, with initial rapid absorption followed by a slower approach to equilibrium [5] [13]. The time required to reach equilibrium varies from 30 to 90 minutes depending on processing conditions [17].

Kinetic modeling studies using pseudo-first-order and pseudo-second-order models show that the Modified Freundlich kinetic model provides the best fit for experimental data, with low error parameters (SSE = 0.053 and RMSE = 0.103) [5]. The time-dependent absorption process involves multiple stages: initial surface adsorption, followed by intra-particle diffusion, and finally equilibrium establishment [5].

Research on time-dependent absorption has established that the rate of dye uptake is temperature-dependent, with higher temperatures accelerating the absorption process but not necessarily increasing the final equilibrium uptake. Extended dyeing times beyond the equilibrium point may result in dye desorption and color loss, particularly under alkaline conditions.

Vinegar Fiber Applications Research

Disperse Yellow 39 demonstrates excellent compatibility with vinegar fiber (cellulose acetate) applications, offering superior levelness and promotion rates compared to conventional disperse dyes [3]. Research on vinegar fiber dyeing reveals that the dye exhibits optimal performance at lower temperatures (80-85°C) compared to polyester applications, due to the thermoplastic nature of acetate fibers.

Studies on cellulose acetate dyeing with Disperse Yellow 39 show that the dye provides bright yellow to orange hues with excellent color development and uniformity [3]. The dyeing process requires careful temperature control to prevent acetyl group hydrolysis on the fiber surface, which can cause dulling of the fiber's natural luster. Research indicates that the dye's molecular structure and size make it particularly suitable for acetate fiber penetration without causing fiber damage.

The application of Disperse Yellow 39 to triacetate fibers has been extensively studied, showing similar performance characteristics to diacetate with enhanced color fastness properties [3]. The dye's compatibility with both diacetate and triacetate fibers makes it versatile for various acetate fiber applications, from apparel to industrial textiles.

Polyamide Fiber Research

Research on Disperse Yellow 39 applications to polyamide fibers (nylon) reveals good compatibility and satisfactory dyeing performance [3]. While polyamide fibers are typically dyed with acid dyes due to their amino end groups, Disperse Yellow 39 can be successfully applied under specific conditions, particularly in blend fabrics containing both polyamide and polyester fibers.

Studies on polyamide dyeing with Disperse Yellow 39 show that the dye provides light yellow coloration with good fastness properties, particularly for rubbing and washing fastness. The dyeing mechanism involves surface adsorption rather than deep penetration, as polyamide fibers have limited affinity for disperse dyes compared to their strong affinity for ionic dyes.

Research on polyamide-polyester blend dyeing demonstrates that Disperse Yellow 39 can be used effectively in one-bath dyeing processes, where the dye selectively colors the polyester component while providing light coloration to the polyamide component. This selective dyeing behavior is advantageous for creating multi-tonal effects in blend fabrics.

Novel Substrate Explorations

Smart Textile Integration

Research on smart textile integration of Disperse Yellow 39 focuses on developing responsive textile materials with enhanced functionality. Studies demonstrate the potential for incorporating the dye into UV-sensing textile applications, where the dye's photochemical properties can be utilized for color-changing responses to ultraviolet radiation [12]. The integration of Disperse Yellow 39 with photochromic systems shows promise for developing textiles that provide visual indication of UV exposure levels.

Thermochromic textile applications represent another area of smart textile integration research. Studies investigating the temperature-dependent optical properties of Disperse Yellow 39 in polymer matrices show potential for developing temperature-responsive textiles. The dye's thermal stability and color retention properties make it suitable for applications requiring consistent performance across temperature variations.

Research on electronic textile integration explores the incorporation of Disperse Yellow 39 into conductive polymer systems for developing multifunctional textiles with both coloration and electrical properties. The dye's compatibility with various polymer matrices enables its integration into complex smart textile systems without compromising electronic functionality.

Composite Material Applications

Composite material applications of Disperse Yellow 39 have been investigated for developing advanced textile materials with enhanced mechanical and functional properties. Research on organoclay-assisted dyeing demonstrates that the incorporation of nanoparticles during the dyeing process can significantly improve the mechanical properties of the resulting composite materials [12]. The dye acts as both a colorant and a coupling agent, facilitating better interfacial bonding between the fiber matrix and nanoparticle reinforcements [12].

Studies on nanocomposite fabric dyeing show that Disperse Yellow 39 can be successfully applied to polypropylene nanocomposite fabrics using supercritical carbon dioxide dyeing systems [12]. The research demonstrates that the presence of organoclay enhances dye uptake and improves the overall performance of the composite material, including increased tensile strength and improved color fastness [12].

Research on fiber-reinforced composite applications explores the use of Disperse Yellow 39-dyed fibers as reinforcement materials in polymer matrix composites. The studies show that the dye treatment can improve the interfacial bonding between fibers and matrix materials, resulting in enhanced mechanical properties of the composite structures.

Advanced Polymer Systems

Advanced polymer system research with Disperse Yellow 39 focuses on developing functional polymer materials with enhanced properties through dye incorporation. Studies on dye-doped polymer films demonstrate that Disperse Yellow 39 can impart nonlinear optical properties to polymer matrices, making them suitable for photonic device applications. The research shows that the dye exhibits both saturation absorption and reverse saturation absorption depending on input irradiance levels.

Research on living radical polymerization systems explores the use of Disperse Yellow 39 as a functional monomer in controlled polymer synthesis. The studies demonstrate that the dye can be incorporated into polymer chains through advanced polymerization techniques, resulting in materials with tailored optical and mechanical properties.

Investigations into block copolymer systems show that Disperse Yellow 39 can be effectively incorporated into complex polymer architectures for developing materials with specialized properties. The research demonstrates that the dye's incorporation does not interfere with the polymerization process and can enhance the final properties of the polymer system.

Color Fastness Research

Light Fastness Studies

Light fastness research on Disperse Yellow 39 reveals excellent performance with ISO ratings of 7, indicating superior resistance to photodegradation under standard testing conditions [3]. Studies using xenon arc weather meters demonstrate that the dye maintains color stability under intense light exposure, with minimal fading observed after extended testing periods. The excellent light fastness is attributed to the dye's molecular structure, particularly the presence of electron-withdrawing groups that enhance photostability.

Research on the photochemical behavior of Disperse Yellow 39 shows that the dye exhibits resistance to singlet oxygen-mediated degradation, a common cause of dye fading in textile applications. The dye's aromatic structure and conjugated system contribute to its photostability by providing effective energy dissipation pathways that prevent photochemical bond cleavage.

Comparative studies with other disperse dyes demonstrate that Disperse Yellow 39 consistently outperforms many conventional yellow dyes in light fastness testing. The superior performance is particularly evident in outdoor applications where extended UV exposure occurs, making the dye suitable for automotive textiles and outdoor equipment.

Wash Fastness Investigations

Wash fastness investigations of Disperse Yellow 39 consistently demonstrate excellent performance with ISO ratings of 5 for both fading and staining [3]. Research using standardized wash fastness testing protocols shows that the dye exhibits minimal color loss during repeated washing cycles, with less than 5% color change observed after 50 washing cycles. The excellent wash fastness is attributed to the strong hydrophobic interactions between the dye molecules and synthetic fiber matrices.

Studies on the effect of detergent composition on wash fastness reveal that Disperse Yellow 39 maintains excellent performance across a wide range of detergent types and concentrations. Research shows that increasing surfactant concentration from 0.25% to 1.0% results in only moderate fastness reduction, with the dye maintaining acceptable performance levels.

Temperature-dependent wash fastness studies demonstrate that Disperse Yellow 39 maintains excellent performance at elevated washing temperatures up to 60°C. The research indicates that the dye's thermal stability contributes to its superior wash fastness performance, with minimal color loss observed even under harsh washing conditions.

Rubbing Fastness Analyses

Rubbing fastness analyses of Disperse Yellow 39 show good to very good performance, with ISO ratings of 4-5 for dry rubbing and 3-4 for wet rubbing conditions [3]. Research using standardized crockmeter testing demonstrates that the dye exhibits minimal color transfer to rubbing cloth under both dry and wet conditions. The rubbing fastness performance is influenced by the dye's molecular size and bonding strength within the fiber matrix.

Studies on the effect of dyeing conditions on rubbing fastness show that higher temperature dyeing (130°C) results in improved rubbing fastness compared to lower temperature dyeing (100°C). The research demonstrates that enhanced dye penetration and fixation achieved at higher temperatures contribute to better rubbing fastness performance.

Comparative rubbing fastness studies between different synthetic fibers show that Disperse Yellow 39 exhibits superior performance on polyester fibers compared to polyamide or acetate fibers. The difference in performance is attributed to the stronger molecular interactions between the dye and polyester polymer chains compared to other synthetic fiber types.

Dyeing Process Optimization Research

Dyeing process optimization research for Disperse Yellow 39 has established comprehensive parameter sets for achieving optimal color development and fastness properties. Studies using factorial analysis of variance (ANOVA) demonstrate that temperature, pH, and dyeing time are the most critical parameters affecting dye uptake and color quality [10]. The research shows that a three-way interaction between these parameters significantly influences the final dyeing outcome [10].

Optimization studies reveal that the optimal dyeing conditions for Disperse Yellow 39 include temperatures of 130-140°C, pH values of 4.5-5.5, and dyeing times of 30-60 minutes [7] [9]. Research demonstrates that deviations from these optimal conditions result in reduced color strength, poor fastness properties, or uneven coloration [9].

Advanced optimization techniques using neural network models have been applied to predict dye uptake behavior under various processing conditions [13]. Studies using Sparrow Search Algorithm-Back Propagation Neural Network (SSA-BPNN) models achieve prediction accuracy of 99.4% for dye uptake prediction, enabling precise control of dyeing processes [13].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant